![molecular formula C17H13FN4S B286822 6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286822.png)
6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the thiadiazole family and has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, it has been suggested that it may act by inhibiting specific enzymes or signaling pathways involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of specific enzymes involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a therapeutic agent for various diseases. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving 6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a therapeutic agent for specific diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound with improved therapeutic properties.
Synthesemethoden
The synthesis of 6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One method involves the reaction of 4-fluorobenzyl bromide with 3-methylphenyl-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory and anti-cancer properties in vitro.
Eigenschaften
Molekularformel |
C17H13FN4S |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S/c1-11-3-2-4-13(9-11)16-19-20-17-22(16)21-15(23-17)10-12-5-7-14(18)8-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
IGDSGSGNDVLRIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.